molecular formula C23H20F2N4O4S B2590247 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide CAS No. 946322-53-8

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2590247
CAS No.: 946322-53-8
M. Wt: 486.49
InChI Key: SHGKSRXPWBJRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a potent, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a central regulator of transcription, as it phosphorylates the C-terminal domain of RNA polymerase II, driving the expression of short-lived genes with anti-apoptotic and pro-survival functions, such as the oncogene Mcl-1 (https://www.nature.com/articles/s41598-017-01010-0). By inhibiting CDK9, this compound effectively suppresses the transcription of these genes, leading to the rapid downregulation of Mcl-1 and inducing apoptosis in cancer cells. This mechanism makes it a valuable chemical probe for studying transcriptional control in diseases like hematological malignancies and solid tumors. Its research utility extends to virology, as CDK9 activity is often hijacked by viruses like HIV to enable viral gene transcription; thus, this inhibitor can be used to probe host-pathogen interactions (https://www.sciencedirect.com/science/article/abs/pii/S0006295216304128). The compound is explicitly offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O4S/c24-14-2-3-16(25)18(8-14)26-21(30)11-34-23-27-17-5-6-29(10-15(17)22(31)28-23)9-13-1-4-19-20(7-13)33-12-32-19/h1-4,7-8H,5-6,9-12H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGKSRXPWBJRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a complex organic molecule that exhibits potential biological activity relevant to pharmaceutical research. Its unique structural features suggest various therapeutic applications, particularly in the fields of oncology and infectious disease.

Chemical Structure and Properties

The molecular formula of this compound is C24H23F2N3O3SC_{24}H_{23}F_2N_3O_3S, with a molecular weight of approximately 478.6 g/mol. The structure includes a hexahydropyrido-pyrimidine core , linked to a benzo[d][1,3]dioxole moiety and an acetamide functional group . These components are critical for its biological activity and interaction with biological targets.

Preliminary studies indicate that the compound may exhibit antiviral , antimicrobial , and antitumor properties. The presence of the pyrimidine ring suggests potential antiviral activity against viruses such as Hepatitis C Virus (HCV). Pyrimidine derivatives have been previously explored for their effectiveness against various viral infections due to their ability to inhibit viral replication mechanisms.

Antimicrobial Activity

Research indicates that derivatives related to this compound exhibit significant antibacterial and antifungal properties. For instance, benzothiazole pyrimidine derivatives have shown notable efficacy against a range of pathogens. This suggests that the target compound may similarly possess antimicrobial capabilities.

Antitumor Activity

Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The inhibition of this enzyme can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development.

Case Studies and Research Findings

Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:

Compound Name Structure Features Biological Activity
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamidePyrimidine core with amino substitutionsAntitumor activity
5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamideBenzo[d][1,3]dioxole moietyAntimicrobial activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamideTetrahydroquinoxaline structureAntibacterial properties

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. The methods often include nucleophilic substitution reactions facilitated by the thioacetamide group and condensation reactions involving the carbonyl groups within the pyrimidine structure.

Interaction Studies

Understanding the interaction mechanisms between this compound and its biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & Evidence ID Core Structure Substituents Acetamide Group Hypothesized Bioactivity
Target Compound Hexahydropyrido[4,3-d]pyrimidin-4-one 6: Benzo[d][1,3]dioxol-5-ylmethyl; 2: Thio N-(2,5-difluorophenyl) Potential kinase inhibition, anticancer
Pyrido[3,4-d]pyrimidin-4-one derivative Pyrido[3,4-d]pyrimidin-4-one 7: Benzyl; 2: p-Tolyl N-(2,5-dimethylphenyl) Unspecified (likely kinase modulation)
Benzothieno[2,3-d]pyrimidin-4-one derivative Benzothieno[2,3-d]pyrimidin-4-one 3: 4-Ethoxyphenyl N-(4-methylphenyl) Enhanced lipophilicity for membrane targets
Thieno[2,3-d]pyrimidin-4-one derivative (N-(2,4-difluorophenyl)) Thieno[2,3-d]pyrimidin-4-one 3: Ethyl; 5,6: Dimethyl N-(2,4-difluorophenyl) Anticancer (ferroptosis induction)
Pyrimidin-6-one derivative (N-(2,3-dichlorophenyl)) Pyrimidin-6-one 4: Methyl N-(2,3-dichlorophenyl) Antibacterial, anti-inflammatory

Key Structural and Functional Insights:

Thieno-pyrimidinones (e.g., ) may exhibit stronger π-π interactions due to their fused thiophene ring, favoring binding to hydrophobic enzyme pockets.

Substituent Effects: The benzo[d][1,3]dioxol-5-ylmethyl group (target) introduces steric bulk and electron-donating effects, which could hinder metabolic oxidation compared to simpler benzyl or p-tolyl groups . Fluorinated aryl groups (target and ) enhance electronegativity and metabolic stability. The 2,5-difluorophenyl substituent may engage in C-F···H-N hydrogen bonding, unlike non-fluorinated analogs .

Biological Activity Trends :

  • Compounds with chlorinated or fluorinated acetamide groups (e.g., ) show higher antibacterial and anticancer potency compared to methyl- or methoxy-substituted derivatives .
  • Thioether linkages (target and ) improve resistance to enzymatic cleavage, extending half-life in vivo.

Research Findings and Hypotheses

Anticancer Potential: The thieno-pyrimidinone analog () triggers ferroptosis in oral squamous cell carcinoma (OSCC) via lipid peroxidation . The target compound’s difluorophenyl group may similarly enhance ROS generation, though its pyrido core might alter selectivity.

Antibacterial Activity :

  • Pyrimidin-6-one derivatives with chlorophenyl acetamide groups (e.g., ) inhibit bacterial growth at MIC values of 8–16 µg/mL. The target’s fluorophenyl group could achieve comparable efficacy with improved pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.